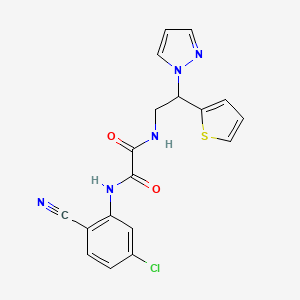

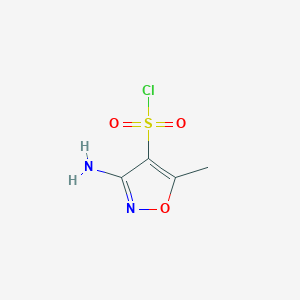

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This process leads to the formation of a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides. The structures of these compounds are characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . Another related synthesis pathway involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to yield 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is then used to synthesize different heterocyclic derivatives. These synthetic procedures are noted for their simplicity, involving mainly one-pot reactions under mild conditions .

Molecular Structure Analysis

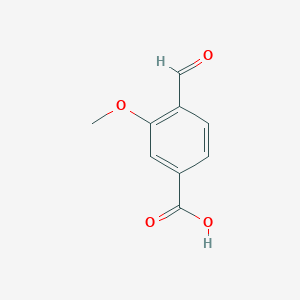

The molecular structure of the compounds synthesized in these studies is confirmed through spectroscopic methods. The presence of the thiophene ring and the pyrazole moiety in the compounds is indicative of their potential interaction with biological targets. The electron-withdrawing chlorine atom in the aromatic ring is also a significant structural feature that may influence the compound's activity . The diversity of the reactive sites in the synthesized heterocyclic compounds allows for a wide range of further transformations, which can be exploited for the development of new drugs with specific properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by regioselective attacks and cyclization events. The cyanoacetamido moiety in the key precursor plays a crucial role in these reactions, leading to the formation of various heterocyclic derivatives including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The reactions exhibit competition between different pathways such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The presence of heteroatoms and substituents such as the chlorine atom and the cyano group can affect properties like solubility, stability, and reactivity. The compounds' ability to cross the blood-brain barrier and their human oral absorption potential are predicted in silico, which is crucial for their development as pharmaceutical agents. The antiproliferative activity of the compounds against various human cancer cell lines suggests that they possess significant biological properties that could be harnessed for therapeutic use . The antidepressant activity of certain derivatives, particularly those with a carbothioamide tail unit at the N1 position, is highlighted by their ability to reduce immobility time in behavioral tests, suggesting their potential as antidepressant medications .

Applications De Recherche Scientifique

Anti-Tumor Applications

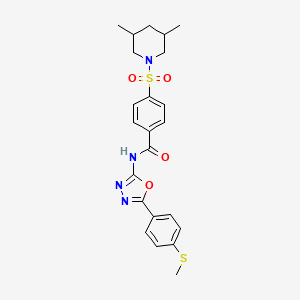

A study by Gomha, Edrees, and Altalbawy (2016) on bis-pyrazolyl-thiazoles, which share structural similarities with the compound , highlighted their potential as anti-tumor agents. These compounds showed promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Activity

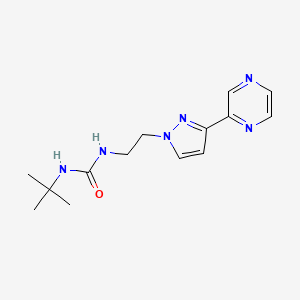

Mathew, Suresh, and Anbazhagan (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which are structurally related to the compound . They evaluated their antidepressant and neurotoxicity effects, revealing potential therapeutic uses in treating depression (Mathew, Suresh, & Anbazhagan, 2014).

Fungicidal Applications

Chen, Li, and Han (2000) explored the fungicidal activity of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles), which have structural elements similar to the compound of interest. These compounds demonstrated high fungicidal activity against rice sheath blight (Chen, Li, & Han, 2000).

Propriétés

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O2S/c19-13-5-4-12(10-20)14(9-13)23-18(26)17(25)21-11-15(16-3-1-8-27-16)24-7-2-6-22-24/h1-9,15H,11H2,(H,21,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPDOSQFQNSKMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/no-structure.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)

![2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2511983.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)